

In-Depth Technical Guide to MDI-2268: A Novel PAI-1 Inhibitor

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Compound of Interest

Compound Name: ML268

Cat. No.: B1663211

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Introduction

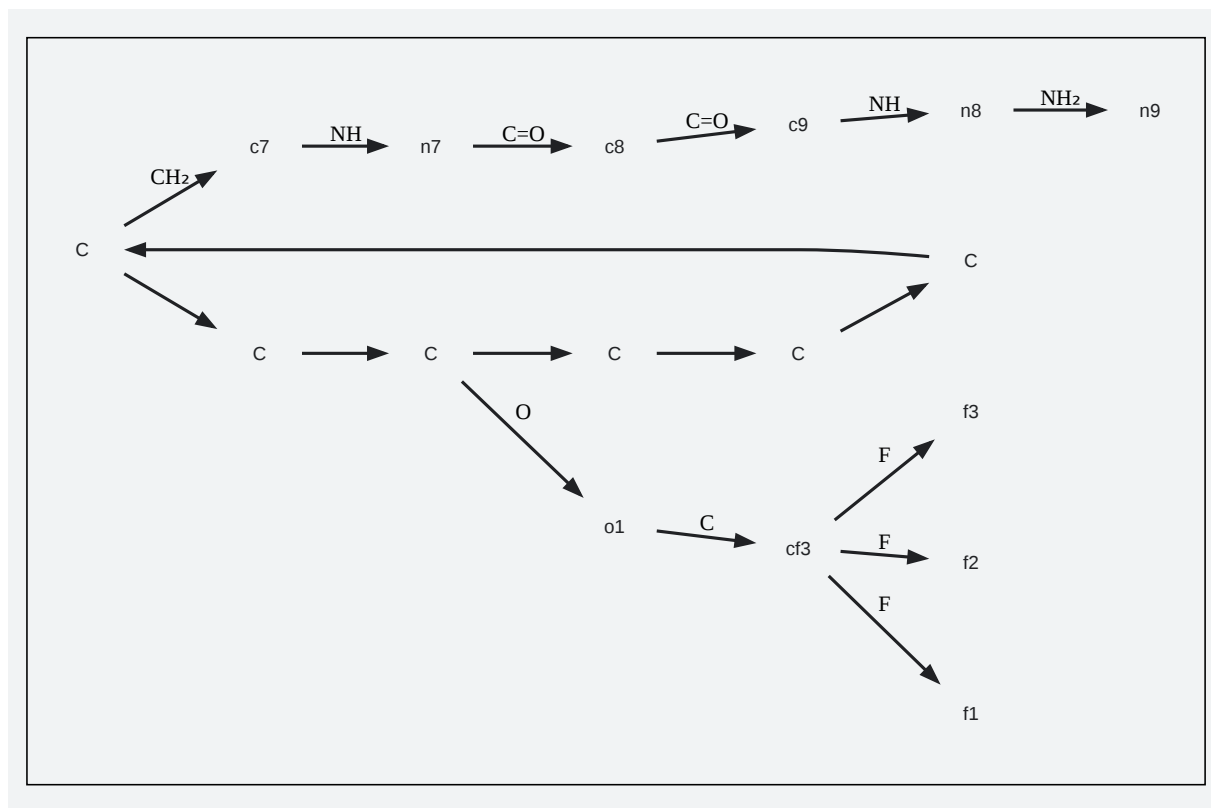
MDI-2268 is a novel, small-molecule, and orally active inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1). As a key regulator of the fibrinolytic system, PAI-1 is implicated in a variety of pathophysiological processes, including thrombosis, fibrosis, and metabolic syndrome. MDI-2268 has demonstrated significant therapeutic potential in preclinical studies by effectively inhibiting PAI-1, thereby enhancing fibrinolysis and offering a promising avenue for the treatment of thromboembolic diseases and related conditions. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to MDI-2268.

Chemical Structure and Properties

MDI-2268 is chemically identified as 2-hydrazinyl-2-oxo-N-(3-(trifluoromethoxy)benzyl)acetamide. Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	1609176-50-2
Molecular Formula	C ₁₀ H ₁₀ F ₃ N ₃ O ₃
Molecular Weight	277.2 g/mol
SMILES	C(NCC1=CC=CC(OC(F)(F)F)=C1) (=O)C(NN)=O

A 2D chemical structure of MDI-2268 is provided below:



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Caption: 2D Chemical Structure of MDI-2268.

Mechanism of Action: Inhibition of the Fibrinolytic Pathway

MDI-2268 exerts its therapeutic effect by directly inhibiting PAI-1, a key serine protease inhibitor (serpin) that regulates fibrinolysis. The fibrinolytic system is responsible for the breakdown of fibrin clots, a process critical for maintaining blood vessel patency.

The core mechanism involves the conversion of plasminogen to plasmin by tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA). Plasmin, a serine protease, then degrades the fibrin mesh of a thrombus. PAI-1 is the primary physiological inhibitor of both t-PA and u-PA. By binding to and inactivating these plasminogen activators, PAI-1 effectively suppresses fibrinolysis, leading to the stabilization and persistence of blood clots.

MDI-2268 functions by binding to PAI-1 and inducing a conformational change that prevents its interaction with t-PA and u-PA. This inhibition of PAI-1 activity restores the function of plasminogen activators, leading to enhanced plasmin generation and subsequent fibrinolysis.



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Caption: MDI-2268 inhibits PAI-1, promoting fibrinolysis.

Preclinical Data

In Vivo Efficacy in a Murine Model of Deep Vein Thrombosis

The antithrombotic efficacy of MDI-2268 has been evaluated in murine models of deep vein thrombosis (DVT). The following table summarizes the quantitative data from these studies.

Treatment Group	Dosage	Administration Route	Mean Thrombus Weight (mg) \pm SD	Percent Reduction vs. Control
Control (Vehicle)	-	Intraperitoneal	12.7 \pm 5.7	-
MDI-2268	1.5 mg/kg	Intraperitoneal	6.9 \pm 3.3	45.7%
MDI-2268	3 mg/kg	Intraperitoneal	5.5 \pm 1.6	56.7%
Enoxaparin	7.3 mg/kg	Intraperitoneal	3.8 \pm 1.3	70.1%

Data presented are representative of findings from published studies.

Pharmacokinetic Profile in Rats

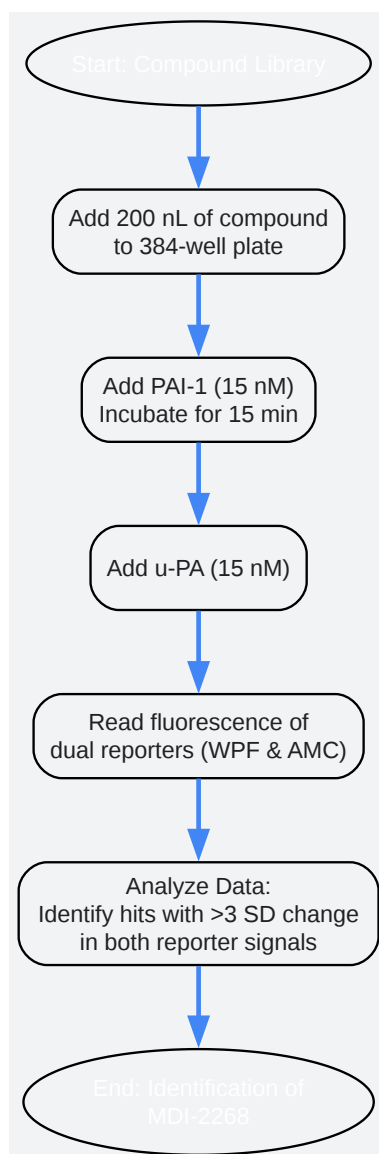
Pharmacokinetic studies in rats have demonstrated that MDI-2268 possesses favorable properties for in vivo applications.

Pharmacokinetic Parameter	Intravenous Administration	Oral Administration
Half-life ($t_{1/2}$)	30 minutes	3.4 hours
Bioavailability	-	57%

Experimental Protocols

High-Throughput Screening (HTS) for PAI-1 Inhibitors

MDI-2268 was identified through a dual-reporter high-throughput screening assay designed to minimize false positives.



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Caption: Workflow for the HTS assay identifying MDI-2268.

Protocol:

- 200 nL of each test compound from a library is dispensed into the wells of a 384-well plate.
- 15 nM of PAI-1 in a high-protein buffer (HBS-BSA) is added to each well, and the plate is incubated for 15 minutes.
- 15 nM of u-PA is then added to each well.

- The fluorescence of two distinct reporter substrates (WPF and AMC) is measured.
- A compound is identified as a "hit" if it results in a change in signal greater than three standard deviations from the mean of the negative control for both reporter signals, indicating PAI-1 inactivation.

In Vivo Murine Models of Deep Vein Thrombosis

This model induces thrombosis through endothelial activation.

Protocol:

- C57BL/6 mice are anesthetized.
- A 25-gauge needle containing a silver-coated copper wire is inserted into the inferior vena cava.
- A direct current of 250 μ A is applied for approximately 15 minutes to induce endothelial injury and subsequent thrombus formation.
- MDI-2268 or a vehicle control is administered intraperitoneally at specified doses (e.g., 1.5 mg/kg or 3 mg/kg) at regular intervals post-thrombosis induction.
- After a predetermined period (e.g., 48 hours), the mice are euthanized, and the thrombus is excised and weighed.

This model induces thrombosis through blood stasis.

Protocol:

- Mice are anesthetized, and a midline laparotomy is performed to expose the IVC.
- All side branches of the IVC are ligated using a 7-0 suture.
- The IVC is then completely ligated caudal to the renal veins.
- The abdominal wall is closed in layers.
- Post-surgery, animals are treated with MDI-2268 or vehicle as described in the EIM protocol.

- Thrombus weight is measured at the study endpoint.

Conclusion

MDI-2268 is a potent and orally bioavailable inhibitor of PAI-1 with demonstrated efficacy in preclinical models of deep vein thrombosis. Its mechanism of action, centered on the restoration of fibrinolytic activity, positions it as a promising therapeutic candidate for a range of thrombotic and fibrotic diseases. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound.

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